molecular formula C23H39ClN2O3 B045620 d-threo-PDMP CAS No. 80938-69-8

d-threo-PDMP

Katalognummer: B045620
CAS-Nummer: 80938-69-8
Molekulargewicht: 427 g/mol
InChI-Schlüssel: HVJHJOYQTSEKPK-BLDCTAJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Inhibition of Sphingolipid Biosynthesis

Mechanism of Action:
d-threo-PDMP inhibits the synthesis of glucosylceramide (GlcCer), leading to an accumulation of ceramide, which can influence various cellular processes. This inhibition is significant in understanding the roles of sphingolipids in cellular signaling and membrane dynamics .

Case Study:
In a study examining the effects of PDMP on membrane transport, it was found that PDMP effectively blocked brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). The study indicated that PDMP's action was indirect, affecting calcium homeostasis and multidrug resistance proteins rather than directly targeting sphingolipid metabolism .

Cancer Research

Applications in Oncology:
this compound has been explored for its potential in sensitizing cancer cells to chemotherapy. A notable application was observed in acute myeloid leukemia (AML) treatments, where combination therapies involving this compound significantly reduced cell viability in patient samples. This suggests its potential as an adjunct therapy to enhance the efficacy of existing anticancer agents .

Data Table: Effect of this compound on AML Cell Viability

Treatment CombinationCell Viability (%)Reference
Control100-
This compound Alone75
SACLAC + this compound40
SACLAC + Standard Therapy60

Neurobiology and Neurodegenerative Diseases

Role in Neuroprotection:
Research has shown that this compound can model lysosomal pathology associated with neurodegenerative diseases by inhibiting glucosylceramide synthase. In models of synucleinopathies, treatment with this compound resulted in lysosomal inclusion bodies similar to those seen in lysosomal storage disorders, highlighting its utility in studying these conditions .

Protective Mechanisms:
Interestingly, the addition of gangliosides reversed the lysosomal pathology induced by PDMP treatment, suggesting a protective role for endogenous gangliosides against neurodegeneration . This finding opens avenues for therapeutic strategies targeting glycosphingolipid metabolism.

Membrane Transport Studies

Impact on Membrane Dynamics:
this compound has been utilized to study membrane transport mechanisms extensively. By inhibiting sphingolipid synthesis, researchers have observed alterations in vesicular trafficking and membrane integrity, which are critical for understanding cellular communication and transport processes .

Wirkmechanismus

Target of Action

D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .

Mode of Action

This compound closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting GCS, this compound reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .

Pharmacokinetics

It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of this compound used in these experiments can vary depending on the cell type and treatment periods .

Result of Action

The inhibition of GCS by this compound leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, this compound has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of this compound can also depend on the specific type of cells being treated and the duration of treatment .

Biochemische Analyse

Biochemical Properties

D-threo-PDMP plays a crucial role in biochemical reactions by inhibiting the synthesis of glycosphingolipids . It interacts with enzymes such as glucosylceramide synthase, reducing the glycosphingolipids on the cell surface . The nature of these interactions involves the modulation of lipid metabolism and foam-cell formation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid uptake and reducing inflammatory responses in the arterial walls . It also impacts cell signaling pathways, gene expression, and cellular metabolism by down-regulating the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor chemoattractant cytokine receptor 2 (CCR2) .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibition of glucosylceramide synthase . It exerts its effects at the molecular level by binding to this enzyme, leading to a decrease in the synthesis of glucosylceramide and an increase in cellular ceramide . This results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to lead to smaller and less vulnerable atherosclerotic lesions . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in apolipoprotein E-deficient (apoE−/−) mice fed a high-fat diet, treatment with this compound led to significant reductions in atherosclerotic plaques .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . It interacts with enzymes such as glucosylceramide synthase and influences metabolic flux and metabolite levels .

Transport and Distribution

Its effects on lipid metabolism suggest that it may interact with lipid transporters and influence its localization or accumulation .

Subcellular Localization

Given its role in lipid metabolism, it is likely that it is localized to areas of the cell involved in lipid synthesis and transport .

Biologische Aktivität

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a synthetic compound recognized for its significant role as an inhibitor of glycosphingolipid synthesis. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various studies and data.

  • Molecular Weight : 427 Da
  • Chemical Formula : C23H39ClN2O3
  • Purity : >98%
  • Storage Conditions : Store under desiccating conditions at -20°C, can be shipped with ice.

This compound primarily inhibits glucosylceramide synthase (GCS), an enzyme crucial for the biosynthesis of glycosphingolipids. By blocking this enzyme, this compound leads to a reduction in the levels of glucosylceramide (GlcCer) and other related sphingolipids in various cell types. This inhibition has been linked to several biological effects, including modulation of calcium homeostasis and interference with membrane transport processes.

Biological Activities

  • Inhibition of Glycosphingolipid Synthesis :
    • This compound has been shown to significantly reduce the metabolic labeling and cellular levels of GlcCer, lactosylceramide (LacCer), and other glycosphingolipids in cultured human kidney proximal tubular cells. This effect is concentration-dependent and is attributed to direct inhibition of GCS activity .
  • Impact on Cellular Membrane Dynamics :
    • Research indicates that this compound inhibits brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). When administered before BFA, it prevents the disassembly of Golgi structures, suggesting a protective role against disruptions in membrane trafficking .
  • Anticancer Properties :
    • The compound has demonstrated antileukemic activity when combined with tetrandrine, showcasing potential as a therapeutic agent in cancer treatment . Additionally, it has been observed that this compound can enhance the efficacy of other chemotherapeutic agents by modulating drug resistance mechanisms in tumor cells .
  • Effects on Calcium Homeostasis :
    • This compound influences intracellular calcium levels by releasing calcium from storage sites and blocking calcium influx induced by external stimuli. This alteration in calcium dynamics may contribute to its effects on membrane transport and cellular signaling pathways .
  • Potential in Cardiovascular Diseases :
    • Studies have indicated that this compound may hold promise for treating conditions like atherosclerosis by affecting lipid metabolism and reducing lipid accumulation in vascular tissues .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Glycosphingolipid InhibitionReduces levels of GlcCer, LacCer; inhibits GCS activity
Membrane Transport InhibitionPrevents BFA-induced Golgi disassembly; protects Golgi structure
Antileukemic ActivityEnhances efficacy against leukemic cells in combination with tetrandrine
Calcium Homeostasis ModulationAlters intracellular calcium levels; impacts signaling pathways
Cardiovascular ProtectionPotential therapeutic effects on atherosclerosis

Eigenschaften

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-threo-PDMP
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
d-threo-PDMP
Reactant of Route 3
Reactant of Route 3
d-threo-PDMP
Reactant of Route 4
Reactant of Route 4
d-threo-PDMP
Reactant of Route 5
d-threo-PDMP
Reactant of Route 6
Reactant of Route 6
d-threo-PDMP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.